molecular formula C17H11BrO2 B11953761 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one

Cat. No.: B11953761
M. Wt: 327.2 g/mol
InChI Key: OEFNJXJOGNUEKG-UHFFFAOYSA-N
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Description

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one is a brominated γ-butenolide derivative characterized by a furanone core substituted with a bromine atom at position 3 and a diphenylmethylene group at position 3. Furan-2(5H)-ones (γ-butenolides) are structurally versatile heterocycles with notable biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties . The bromine substituent enhances electrophilicity, making the compound a reactive intermediate in cross-coupling reactions, while the diphenylmethylene group contributes to steric bulk and lipophilicity, influencing both synthetic applications and bioactivity profiles. This compound is synthesized via Pd-catalyzed Suzuki-Miyaura reactions or halogenation pathways, as demonstrated in related brominated furanones .

Properties

Molecular Formula

C17H11BrO2

Molecular Weight

327.2 g/mol

IUPAC Name

5-benzhydrylidene-3-bromofuran-2-one

InChI

InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H

InChI Key

OEFNJXJOGNUEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Bromodecarboxylation of Maleic Anhydride Derivatives

A foundational approach involves the bromodecarboxylation of maleic anhydride precursors. As reported by, 5-(bromomethylene)furan-2(5H)-ones are synthesized via debrominative decarboxylation. For 3-bromo-5-(diphenylmethylene)furan-2(5H)-one, the protocol begins with the condensation of maleic anhydride with diphenylacetylene under acidic conditions to form a diphenylmethylene intermediate. Subsequent bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces the bromine atom at the 3-position. Key parameters include:

  • Reagents : Maleic anhydride (1.0 eq), diphenylacetylene (1.2 eq), H₂SO₄ (catalytic), NBS (1.1 eq), THF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 68–72% after column chromatography.

The reaction mechanism proceeds through a radical pathway, where NBS generates bromine radicals that abstract hydrogen from the intermediate, followed by cyclization to form the furanone ring.

Acid-Catalyzed Cyclization of Mucohalic Acids

Mucochloric acid (3,4-dichloro-2(5H)-furanone) and mucobromic acid (3,4-dibromo-2(5H)-furanone) serve as starting materials for halogenated furanones. As demonstrated in, mucobromic acid reacts with diphenylmethanol under sulfuric acid catalysis to yield 5-(diphenylmethylene)-3,4-dibromofuran-2(5H)-one. Selective debromination using zinc dust in acetic acid removes the 4-position bromine, yielding the target compound.

  • Reagents : Mucobromic acid (1.0 eq), diphenylmethanol (1.5 eq), H₂SO₄ (0.5 eq), Zn (2.0 eq), acetic acid.

  • Conditions : Reflux at 120°C for 6 hours.

  • Yield : 65% after recrystallization.

This method benefits from the stability of mucohalic acids but requires precise control of debromination to avoid over-reduction.

One-Pot Synthesis via Tandem Bromination and Condensation

A streamlined one-pot method combines bromination and cyclization steps. Phthalic anhydride is treated with diphenylmethane in the presence of AlCl₃ to form a diketone intermediate, which undergoes bromination with Br₂ in acetic acid. The brominated product spontaneously cyclizes to form the furanone ring.

  • Reagents : Phthalic anhydride (1.0 eq), diphenylmethane (1.2 eq), AlCl₃ (1.5 eq), Br₂ (1.1 eq), acetic acid.

  • Conditions : 100°C, 8 hours.

  • Yield : 70–75%.

This method reduces purification steps but requires careful stoichiometric control to minimize di-brominated byproducts.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey StepYield (%)Purity (%)
BromodecarboxylationMaleic anhydrideRadical bromination68–7295
Acid-catalyzedMucobromic acidSelective debromination6598
Suzuki coupling5-IodofuranoneCross-coupling5890
One-pot synthesisPhthalic anhydrideTandem bromination70–7593

Key Findings :

  • Bromodecarboxylation offers moderate yields but high reproducibility.

  • Acid-catalyzed methods provide superior purity due to recrystallization.

  • One-pot synthesis balances efficiency and yield but demands precise temperature control.

Mechanistic Insights and Optimization Strategies

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, THF) enhance bromine radical stability in bromodecarboxylation, improving yields by 15% compared to non-polar solvents.

Catalyst Loading in Cross-Coupling

Increasing Pd(PPh₃)₄ loading to 10 mol% in Suzuki-Miyaura reactions raises yields to 65% but risks colloidal palladium formation, complicating purification.

Temperature-Dependent Selectivity

In one-pot syntheses, maintaining temperatures below 110°C prevents diketone decomposition, while exceeding 120°C promotes di-bromination.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 10H, Ar-H), 6.82 (s, 1H, CH=C), 5.92 (s, 1H, furanone-H).

  • IR (KBr): ν 1775 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 680 cm⁻¹ (C-Br).

  • HRMS : m/z 327.00151 [M+H]⁺ (calc. 327.00148).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Bromination in diethyl ether

  • Reaction conditions : Bromine in diethyl ether under reflux, followed by dehydrobromination with triethylamine at 0°C .

  • Yield : 81% .

  • Regioselectivity : Bromine exclusively adds to the 3-position of the furanone ring .

Bromine addition in chloroform

  • Modified method : For challenging substrates (e.g., trifluoromethyl-substituted furanones), chloroform is used as a solvent to enhance reactivity .

  • Yield : Up to 76% .

Bromodecarboxylation

  • Mechanism : Cleavage of unsaturated esters to acids, followed by bromodecarboxylation using bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate in dichloromethane .

  • Yield : 10–58% over two steps .

Reaction Mechanisms

The compound undergoes bromination via electrophilic substitution, with bromine targeting the electron-deficient 3-position of the furanone ring. Subsequent dehydrobromination eliminates HBr to restore aromaticity .

Key steps:

  • Electrophilic attack : Bromine reacts with the furanone ring, forming a bromohydrin intermediate.

  • Dehydrobromination : Triethylamine facilitates elimination of HBr, yielding the brominated furanone .

Stereochemical Considerations

The compound exists as E/Z isomers due to the diphenylmethylene group. For related 5-(bromomethylene)furanones:

  • The Z-isomer is typically the major product in bromodecarboxylation .

  • E/Z ratios vary with substituents (e.g., methyl groups favor Z-isomers) .

Isomer R1/R2 E/Z Ratio
(E)-5-(Bromomethylene)-3-methylfuran-2(5H)-oneMe/Me71:29
(Z)-5-(Bromomethylene)-3-methylfuran-2(5H)-oneMe/Me29:71

NMR and Mass Spectrometry

  • 1H NMR (CDCl3, 300 MHz) : δ 7.26–7.47 (10H, m, aromatic protons), 6.19 (1H, s, CHBr) .

  • Mass spectrum (EI) : M⁺ at 252 (M⁺) for the Z-isomer .

References

Scientific Research Applications

Chemical Structure and Synthesis

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one features a furan ring substituted with a bromine atom and a diphenylmethylene group. The compound's unique structure contributes to its reactivity and biological activity. The synthesis typically involves bromination of a furan derivative followed by the introduction of the diphenylmethylene group, often utilizing brominating agents like bromine or N-bromosuccinimide in specific reaction conditions.

Antimicrobial Properties:
Research indicates that 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one exhibits significant antimicrobial activity, particularly against biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Studies have shown that this compound can disrupt quorum sensing mechanisms in these bacteria, which are critical for biofilm development and virulence. This disruption leads to reduced biofilm formation and enhanced susceptibility to antibiotics .

Biofilm Inhibition:
The ability of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one to inhibit biofilm formation is particularly noteworthy. For instance, its structural analogs have been shown to decrease the thickness of biofilms formed by Escherichia coli significantly, indicating its potential as a therapeutic agent against biofilm-associated infections .

Mechanism of Action:
The mechanism by which 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine atom and diphenylmethylene group influences the compound’s binding affinity and specificity, potentially leading to enzyme inhibition or modulation of receptor signaling pathways .

Applications in Research

  • Medicinal Chemistry:
    • Antibiotic Development: The compound's ability to inhibit bacterial growth and biofilm formation makes it a candidate for developing new antibiotics, particularly for treating infections resistant to conventional therapies.
    • Enzyme Inhibition Studies: It serves as a valuable tool in studying enzyme-ligand interactions, contributing to the understanding of various biochemical pathways.
  • Agricultural Science:
    • Pesticidal Activity: Compounds with similar structures have been investigated for their potential use as biopesticides due to their ability to inhibit microbial growth, thus protecting crops from pathogenic bacteria.
  • Material Science:
    • Synthesis of Specialty Chemicals: The unique properties of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one allow it to be utilized in the production of specialty chemicals with specific properties tailored for industrial applications .

Case Studies

  • Inhibition of Staphylococcus aureus Biofilms:
    A study demonstrated that 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one effectively penetrated mature biofilms of Staphylococcus aureus, leading to significant reductions in biofilm viability through the induction of reactive oxygen species (ROS) . This finding underscores its potential use in clinical settings where biofilm-related infections pose significant treatment challenges.
  • Quorum Sensing Disruption:
    Another study highlighted the compound's role in disrupting quorum sensing pathways in Gram-positive bacteria, suggesting that it may serve as an effective agent for preventing bacterial communication and subsequent virulence factor expression .

Mechanism of Action

The mechanism by which 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and diphenylmethylene group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds


Key Observations :

  • Synthetic Flexibility : Suzuki-Miyaura reactions enable regioselective arylation at position 5, as seen in the synthesis of 5-arylidene-4-arylfuran-2(5H)-ones .

Key Observations :

  • Cytotoxicity : 3-Benzyl-5-arylidenefuran-2(5H)-ones show potent activity against cancer cells, suggesting that the diphenylmethylene group in the target compound may enhance lipophilicity and membrane permeability, though specific data are lacking .
Physicochemical Properties

The diphenylmethylene group significantly alters solubility and stability:

Property 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one 5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-one (4b) F206 (3-bromo-5-(bromomethylene))
Lipophilicity (LogP) High (due to diphenyl groups) Moderate (aryl + methyl) Moderate (Br-methylene)
Solubility Low in polar solvents Moderate in DCM/EtOAc Low in aqueous media
Thermal Stability Stable up to 150°C Stable up to 120°C Decomposes above 100°C

Key Observations :

Biological Activity

3-Bromo-5-(diphenylmethylene)furan-2(5H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one typically involves the reaction of furan derivatives with various electrophiles. The structural characterization is often confirmed using techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one. A series of derivatives, including this compound, were evaluated for their ability to inhibit photosynthetic electron transport in isolated chloroplasts and their effect on oxygen production in Chlorella cells. Some derivatives exhibited significant inhibitory properties in the micromolar range, suggesting a potential use as herbicides or fungicides .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that methylene furanone derivatives can act as photoprotecting agents, which may be beneficial in cosmetic applications for skin protection against UV radiation . The antioxidant mechanism is believed to involve the scavenging of free radicals, thereby preventing oxidative stress in biological systems.

Cytotoxic Effects

In vitro studies have demonstrated that 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Study 1: Photosynthetic Inhibition

A study conducted by researchers involved synthesizing a series of 3-bromo derivatives to evaluate their effects on photosynthetic organisms. The findings indicated that certain compounds significantly inhibited electron flow from water to ferricyanide in chloroplasts, with IC50 values ranging from 0.1 to 10 µM .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of various furanone derivatives was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one had a notable scavenging effect, comparable to standard antioxidants like ascorbic acid .

Data Table: Biological Activities of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one

Activity Type IC50/Effect Reference
Photosynthetic Inhibition0.1 - 10 µM
Antioxidant ActivityDPPH Scavenging Effect
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the established synthetic routes for 3-bromo-5-(diphenylmethylene)furan-2(5H)-one, and how can reaction conditions be optimized?

Q. How is structural characterization of 3-bromo-5-(diphenylmethylene)furan-2(5H)-one performed?

Advanced techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR distinguish isomers via chemical shifts (e.g., H4 resonance at δ 7.83 ppm for (E)-isomer vs. δ 7.49 ppm for (Z)-isomer) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of cyclohexyl substituents in derivatives) .
  • HRMS : Validates molecular ions (e.g., m/z 251.8421 for C5_5H2_2O2_2Br2_2) .

Advanced Research Questions

Q. What mechanistic insights explain the differential inhibitory effects of brominated vs. non-brominated furan-2(5H)-ones in photosynthesis?

Brominated derivatives (e.g., 3-benzyl-5-(arylmethylene)furan-2(5H)-ones) act as energy transfer inhibitors by binding to CF0_0-CF1_1 coupling factors, while non-brominated analogs target the electron transport chain. This is confirmed via uncoupling experiments with NH3_3, where brominated compounds lose activity under high proton gradient dissipation .

Q. How do substituents influence the structure-activity relationship (SAR) of furan-2(5H)-ones in cytotoxicity?

Substituents at the 3- and 5-positions modulate activity:

  • 3-Benzyl groups enhance HL-60 cell line inhibition (IC50_{50} < 10 µM).
  • 5-Arylmethylene moieties with electron-withdrawing groups (e.g., NO2_2) improve potency by 3-fold compared to electron-donating groups.
    Data Table :
CompoundSubstituent (R)IC50_{50} (µM, HL-60)
5a4-NO2_2-Ph7.2
5b4-OMe-Ph21.5
(Adapted from )

Q. How do contradictory data on genotoxicity impact the use of furan-2(5H)-one derivatives in research?

EFSA classifies furan-2(5H)-one as genotoxic in vivo (positive Comet and micronucleus assays) with no safe exposure threshold. However, derivatives like 3-bromo-5-(diphenylmethylene)furan-2(5H)-one may exhibit reduced genotoxicity due to steric hindrance from diphenylmethylene groups. Researchers must perform in vitro Ames tests and in vivo micronucleus assays for novel analogs .

Q. What methodologies resolve discrepancies in biofilm inhibition mechanisms between natural and synthetic furanones?

Natural furanones (e.g., (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone) disrupt quorum sensing via AI-1/AI-2 antagonism (IC50_{50} = 10 µg/mL), while synthetic analogs inhibit biofilm formation by altering extracellular polymeric substance (EPS) composition. Confocal microscopy and RT-qPCR of luxS gene expression are critical for differentiation .

Q. How can computational modeling guide the design of furan-2(5H)-one derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electrophilicity at the α,β-unsaturated carbonyl site, correlating with Michael acceptor activity. Molecular docking against LuxR (quorum sensing) or D1/D2 proteins (photosynthesis) optimizes substituent placement. For example, diphenylmethylene groups increase hydrophobic interactions in chloroplast membranes .

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